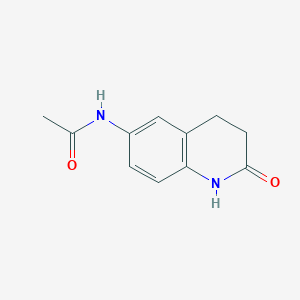
N-(1,3-benzothiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide (NBP), also known as 2-methyl-6-((1H-pyrazol-1-yl)thio)pyrimidine-4-carboxamide, is a novel benzothiazole-based compound that has been identified as an inhibitor of the enzyme acetyl-CoA carboxylase (ACC). NBP is an important compound in the field of biochemistry due to its potential as a therapeutic agent for the treatment of metabolic diseases such as diabetes and obesity.
Applications De Recherche Scientifique
NBP has been investigated for its potential applications in the field of biochemistry and medicine. In particular, it has been studied for its ability to inhibit the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid biosynthesis and is a key enzyme in the regulation of cellular metabolism. Additionally, NBP has been investigated for its potential to reduce the production of pro-inflammatory cytokines, and for its ability to modulate the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and glucose.
Mécanisme D'action
NBP works by blocking the activity of acetyl-CoA carboxylase (ACC). This enzyme is responsible for the conversion of acetyl-CoA, a key intermediate in the synthesis of fatty acids, into malonyl-CoA. By blocking ACC, NBP prevents the production of malonyl-CoA, which in turn inhibits fatty acid biosynthesis. Additionally, NBP has been shown to modulate the activity of other enzymes involved in the synthesis of fatty acids, cholesterol, and glucose.
Biochemical and Physiological Effects
NBP has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of acetyl-CoA carboxylase (ACC), thus preventing the production of malonyl-CoA and inhibiting fatty acid biosynthesis. Additionally, NBP has been shown to reduce the production of pro-inflammatory cytokines, and to modulate the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and glucose.
Avantages Et Limitations Des Expériences En Laboratoire
NBP has several advantages and limitations for use in laboratory experiments. On the one hand, it is a relatively inexpensive compound and is easily synthesized. Additionally, it has been shown to be effective in inhibiting the activity of ACC and modulating the activity of other enzymes involved in fatty acid and glucose metabolism. On the other hand, NBP has limited solubility in water, and its effects on cellular metabolism have not been extensively studied.
Orientations Futures
There are several potential future directions for research on NBP. These include further investigation into its mechanism of action, as well as its potential therapeutic applications. Additionally, further studies could be conducted to determine the effects of NBP on other metabolic pathways, such as those involved in cholesterol and glucose metabolism. Finally, further research could be conducted to explore the potential of NBP as a drug candidate for the treatment of metabolic diseases.
Méthodes De Synthèse
NBP can be synthesized through a multi-step process. The first step involves the reaction of benzothiazole with 1-bromopropane to form a benzothiazole-1-bromopropane adduct. This adduct is then treated with potassium hydroxide to form the corresponding potassium salt of NBP. The final step involves the reaction of this salt with 1H-pyrazole in the presence of a base to form NBP.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-methyl-6-pyrazol-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c1-10-18-12(9-14(19-10)22-8-4-7-17-22)15(23)21-16-20-11-5-2-3-6-13(11)24-16/h2-9H,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVCKNLAVZHYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile](/img/structure/B6505777.png)

![2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile](/img/structure/B6505783.png)
![N-{9-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}furan-2-carboxamide](/img/structure/B6505790.png)
![6-({1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile](/img/structure/B6505794.png)
![6-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile](/img/structure/B6505807.png)
![6-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile](/img/structure/B6505814.png)
![1-(3,4-dimethylphenyl)-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6505829.png)
![N-(4-{[4-(pyrazin-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B6505838.png)
![N-(3-chlorophenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide](/img/structure/B6505843.png)
![ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B6505850.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide](/img/structure/B6505873.png)

![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6505887.png)